

The Therapeutic Potential of 1-Phenylpiperidine Compounds: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylpiperidin-3-amine

Cat. No.: B1280275

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Introduction

The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its inherent structural features allow for modification at multiple positions, leading to compounds with high affinity and selectivity for a variety of biological targets. This versatility has made the 1-phenylpiperidine moiety a cornerstone in the development of drugs for pain management, neurological disorders, and oncology. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of 1-phenylpiperidine compounds, focusing on their pharmacological properties, mechanisms of action, and the experimental methodologies used to evaluate them.

Opioid Receptor Agonists for Analgesia

1-Phenylpiperidine derivatives are most famously represented by the potent synthetic opioids. These compounds primarily exert their analgesic effects by acting as agonists at the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR) involved in the modulation of pain perception.

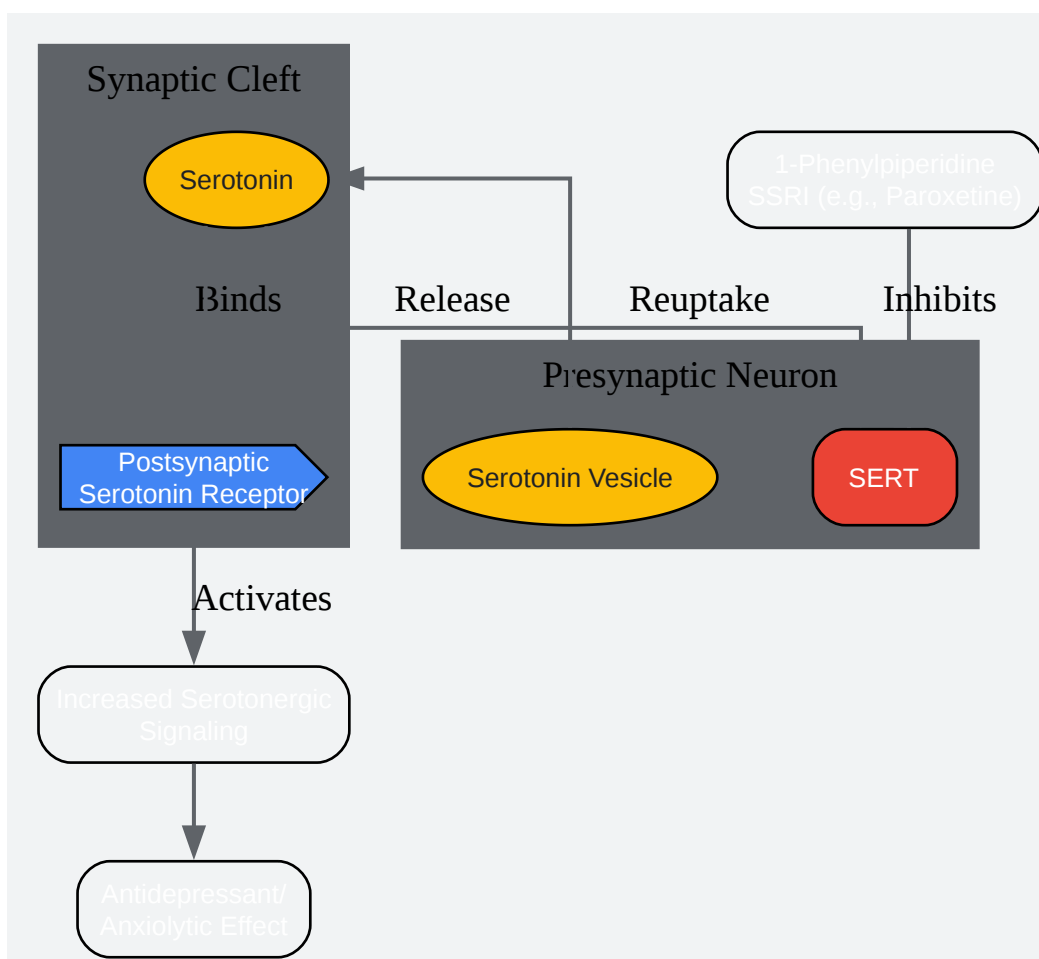
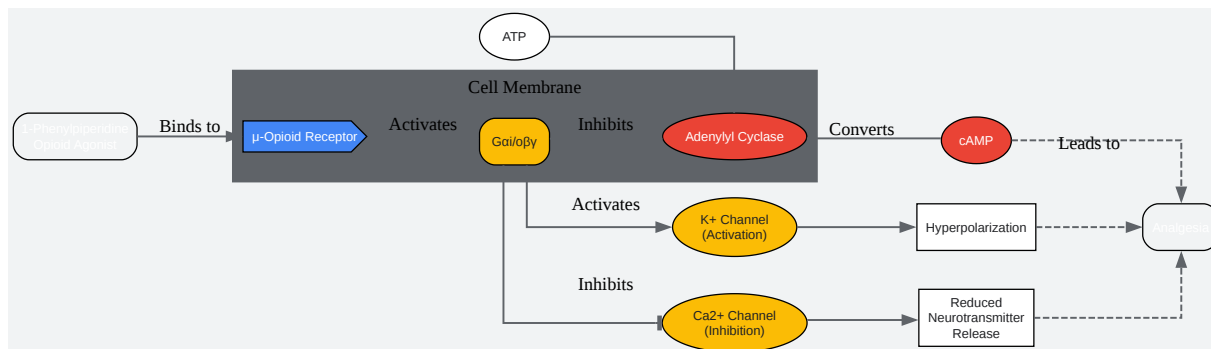
Quantitative Data: Opioid Receptor Binding Affinities

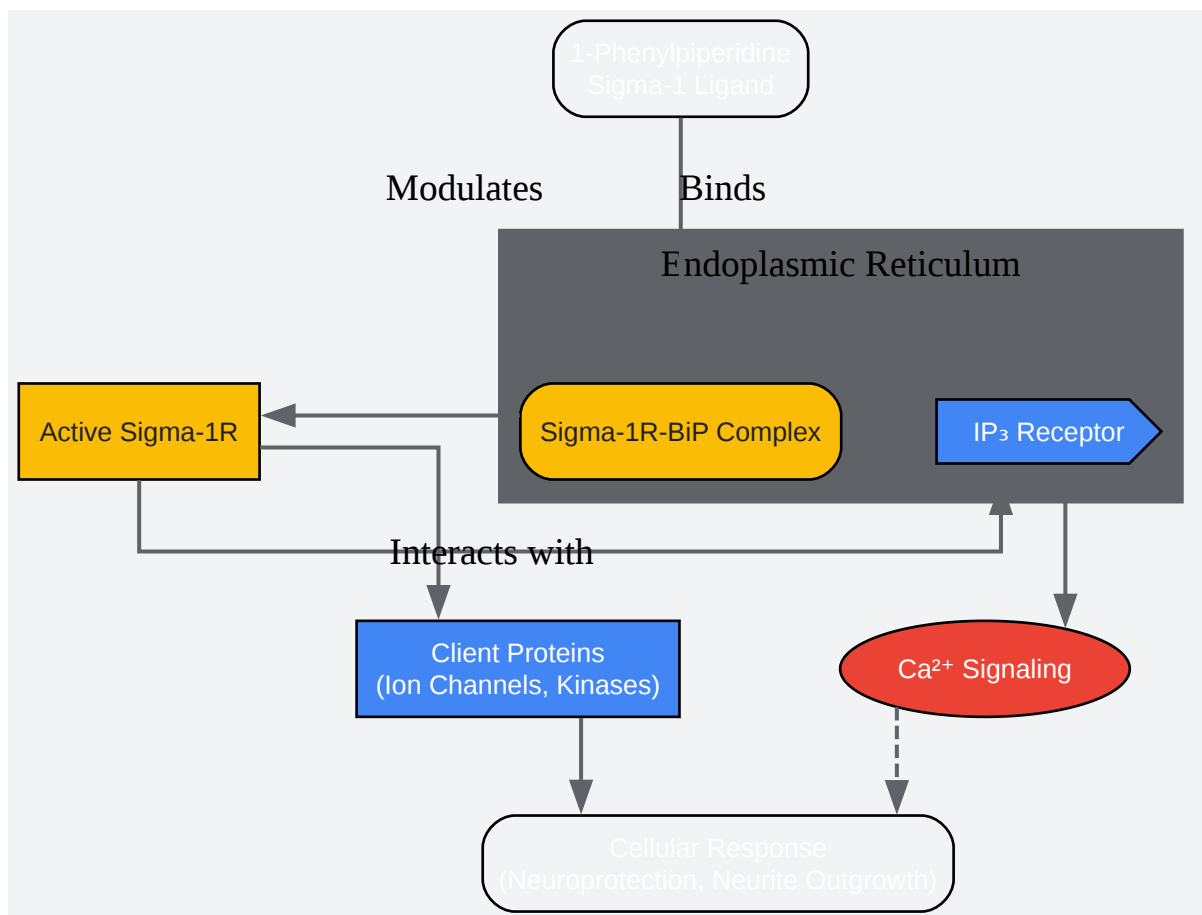
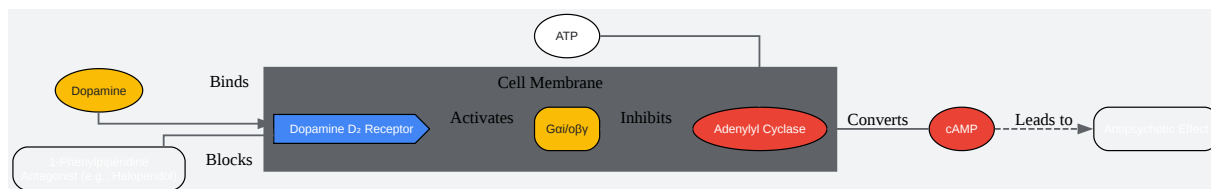
The binding affinity of 1-phenylpiperidine opioids to the μ -opioid receptor is a key determinant of their potency. The inhibition constant (K_i) is a measure of this affinity, with lower values indicating a stronger interaction.

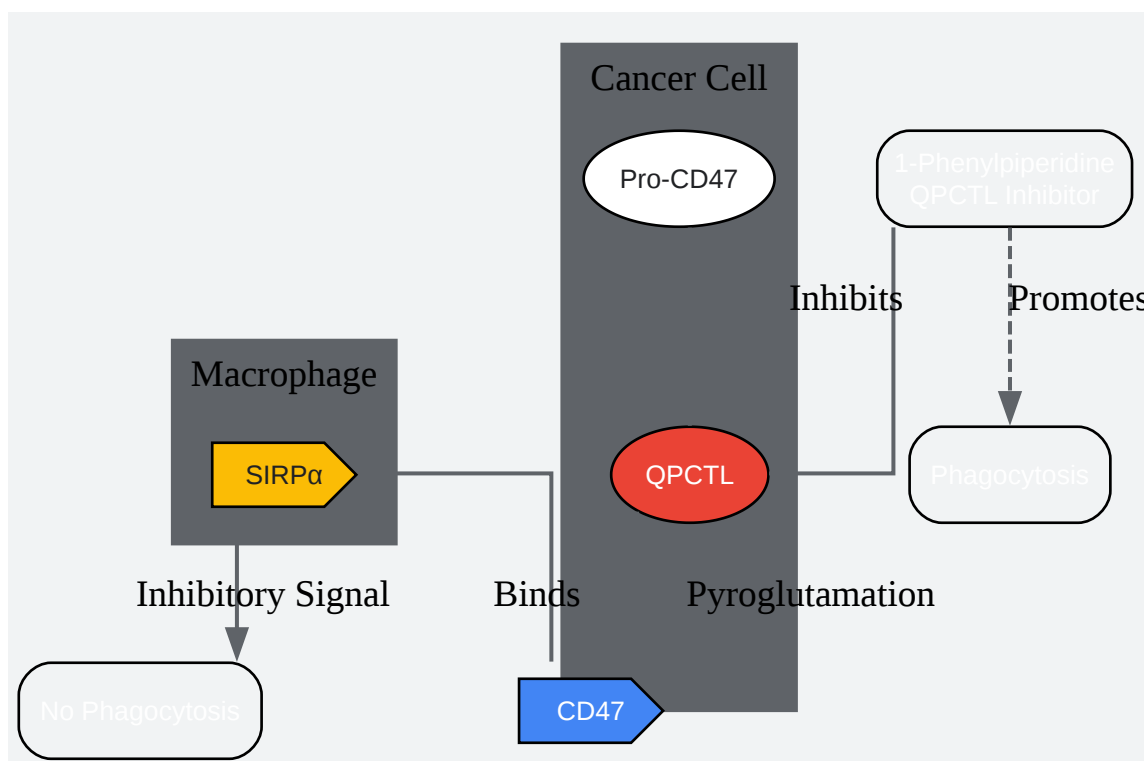
Compound	μ -Opioid Receptor K_i (nM)	Receptor Source	Radioligand
Fentanyl	0.39 - 1.3	Human recombinant	[³ H]-DAMGO
Sufentanil	0.04 - 0.2	Rat brain	[³ H]-Sufentanil
Remifentanyl	1.0 - 2.5	Human recombinant	[³ H]-DAMGO
Alfentanil	1.1 - 6.4	Rat brain	[³ H]-Naloxone

Signaling Pathway: μ -Opioid Receptor Activation

Upon agonist binding, the μ -opioid receptor activates inhibitory G proteins ($G_{\alpha i/o}$), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The $\beta\gamma$ -subunits of the G protein can also directly modulate ion channels, causing hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to an analgesic effect.







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